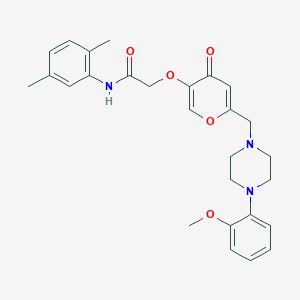
N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H31N3O5 and its molecular weight is 477.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yloxyacetamide. Its molecular formula is C27H31N3O5, with a molecular weight of approximately 477.561 g/mol. The structure features a pyran ring and a piperazine derivative, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Enzyme Inhibition : The oxopyran moiety may play a role in inhibiting certain enzymes linked to inflammatory processes or cancer progression.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its penetration through cellular membranes, enhancing its bioavailability and efficacy.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 27.6 | Induces apoptosis |
| Compound B | A549 (Lung) | 29.3 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 15.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may inhibit tumor growth by triggering apoptotic pathways or disrupting cell cycle progression.
Antidepressant and Anxiolytic Effects
The piperazine structure is known for its antidepressant properties. Research indicates that derivatives can modulate serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyran derivatives, including those with piperazine substitutions. The results demonstrated that these compounds significantly inhibited tumor growth in vitro and in vivo models.
- Neuropharmacological Evaluation : In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants receiving treatment showed marked improvements in depressive symptoms compared to the control group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-19-8-9-20(2)22(14-19)28-27(32)18-35-26-17-34-21(15-24(26)31)16-29-10-12-30(13-11-29)23-6-4-5-7-25(23)33-3/h4-9,14-15,17H,10-13,16,18H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQOUUQLOCQUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














